(4E)-2-(4-chlorophenyl)-4-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
(4E)-2-(4-CHLOROPHENYL)-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethoxy-nitrophenyl group, and an oxazol-5-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(4-CHLOROPHENYL)-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4,5-dimethoxy-2-nitrobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized using appropriate reagents to form the oxazol-5-one ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(4-CHLOROPHENYL)-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of various oxidized products.
Scientific Research Applications
(4E)-2-(4-CHLOROPHENYL)-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-2-(4-CHLOROPHENYL)-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Trichloroethylene
- Tetrachloroethylene
Uniqueness
(4E)-2-(4-CHLOROPHENYL)-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H13ClN2O6 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H13ClN2O6/c1-25-15-8-11(14(21(23)24)9-16(15)26-2)7-13-18(22)27-17(20-13)10-3-5-12(19)6-4-10/h3-9H,1-2H3/b13-7+ |
InChI Key |
HLVXFSYPILGXPR-NTUHNPAUSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OC |
Origin of Product |
United States |
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